molecular formula C7H13Br2N3S B1322969 5-Methyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]-pyridin-2-ylamine dihydrobromide CAS No. 852291-41-9

5-Methyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]-pyridin-2-ylamine dihydrobromide

Cat. No.: B1322969
CAS No.: 852291-41-9
M. Wt: 331.07 g/mol
InChI Key: ZZGWAKWQAAQNLF-UHFFFAOYSA-N
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Description

5-Methyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]-pyridin-2-ylamine dihydrobromide is a useful research compound. Its molecular formula is C7H13Br2N3S and its molecular weight is 331.07 g/mol. The purity is usually 95%.
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Scientific Research Applications

Transformations in Organic Chemistry

  • Transformation of Dihydropyridines : Nedolya et al. (2018) investigated the transformation of 2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine derivatives under acid catalysis, revealing unexpected transitions to other derivatives, indicating the reactivity and potential for diverse chemical applications of similar compounds (Nedolya, Tarasova, Albanov, & Trofimov, 2018).

Anticancer Research

  • Anticancer Properties : Redda & Gangapuram (2007) synthesized substituted 1,3,4-oxadiazolyl tetrahydropyridines, demonstrating their potential as anticancer agents, suggesting that derivatives of 5-Methyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]-pyridin-2-ylamine dihydrobromide could be explored for similar properties (Redda & Gangapuram, 2007).

Antifungal Research

  • Antifungal Activity : Sangshetti et al. (2014) synthesized a series of 5-((5-substituted-1 H -1,2,4-triazol-3-yl)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridines and found them potent against Candida albicans, indicating the relevance of similar structures in antifungal research (Sangshetti, Khan, Chouthe, Damale, & Shinde, 2014).

Synthesis of Novel Compounds

  • Novel Ring Systems : Abdel-fattah et al. (1998) reported the synthesis of novel ring systems such as isoxazolo[5′,4′:4,5]thiazolo[3,2-a]thieno pyrimidines, indicating the structural versatility and potential for creating new compounds using similar chemical structures (Abdel-fattah, Aly, Gad, Zaki, & El-Gazzar, 1998).

Corrosion Inhibition

  • Corrosion Inhibitors : Dandia et al. (2013) synthesized pyrazolo[3,4-b]pyridines, including derivatives that could be structurally related to this compound, to investigate their effect as corrosion inhibitors for mild steel, demonstrating a potential application in materials science (Dandia, Gupta, Singh, & Quraishi, 2013).

Safety and Hazards

The compound is classified under GHS07 for safety . It has hazard statements H302, H315, H319, H320, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

It is used in the synthesis of certain derivatives that act as antithrombotic drugs . Antithrombotic drugs typically target enzymes involved in the coagulation cascade, such as Factor Xa .

Mode of Action

Given its use in the synthesis of antithrombotic drugs , it may interact with its targets to inhibit the coagulation cascade, thereby preventing the formation of blood clots.

Biochemical Pathways

The compound is involved in the synthesis of antithrombotic drugs , which typically affect the coagulation cascade. This cascade is a series of reactions that ultimately leads to the formation of a clot. By inhibiting specific enzymes in this pathway, the formation of clots can be prevented, reducing the risk of thrombotic events.

Result of Action

If the compound is involved in the synthesis of antithrombotic drugs , its action could result in the inhibition of the coagulation cascade, preventing the formation of blood clots and reducing the risk of thrombotic events.

Action Environment

For instance, the compound is recommended to be stored at room temperature, in a cool and dark place , suggesting that it may be sensitive to light or heat.

Biochemical Analysis

Biochemical Properties

5-Methyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]-pyridin-2-ylamine dihydrobromide plays a significant role in biochemical reactions due to its ability to interact with specific enzymes and proteins. This compound has been shown to interact with enzymes involved in metabolic pathways, such as kinases and phosphatases, which regulate various cellular processes. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity. Additionally, this compound may interact with proteins involved in signal transduction pathways, influencing cellular responses to external stimuli .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may activate or inhibit specific signaling cascades, leading to changes in gene expression profiles and metabolic activity. These effects can result in altered cell proliferation, differentiation, and apoptosis, depending on the cell type and context .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific target and context. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but may degrade over time, leading to reduced efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulating specific biochemical pathways without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including organ damage or systemic toxicity. Threshold effects have been identified, indicating the importance of dose optimization in preclinical studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. This compound interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it may inhibit or activate key enzymes in glycolysis, the citric acid cycle, or other metabolic pathways, leading to changes in energy production and cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing off-target effects .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects. For instance, the compound may localize to the nucleus, mitochondria, or other organelles, influencing their function and activity .

Properties

IUPAC Name

5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-amine;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3S.2BrH/c1-10-3-2-5-6(4-10)11-7(8)9-5;;/h2-4H2,1H3,(H2,8,9);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZGWAKWQAAQNLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=N2)N.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Br2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.